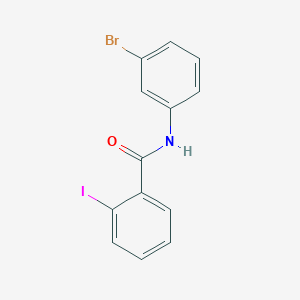

N-(3-bromophenyl)-2-iodobenzamide

Description

Properties

Molecular Formula |

C13H9BrINO |

|---|---|

Molecular Weight |

402.02 g/mol |

IUPAC Name |

N-(3-bromophenyl)-2-iodobenzamide |

InChI |

InChI=1S/C13H9BrINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) |

InChI Key |

WZYWLSNRDQQAEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Br)I |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Strategic Approaches to N-Aryl Benzamide (B126) Synthesis

The primary challenge in synthesizing N-(3-bromophenyl)-2-iodobenzamide lies in the efficient formation of the C-N bond that constitutes the amide linkage. Direct amidation methods are often preferred for their atom economy and straightforward nature.

Direct amidation involves the coupling of a derivative of 2-iodobenzoic acid with 3-bromoaniline (B18343). This can be achieved through several catalytic systems, most notably those employing transition metals or Lewis acids.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for constructing C-N bonds. Two of the most prominent methods are copper-mediated Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig amination.

Copper-Mediated Ullmann-Type Processes: The Ullmann condensation, and specifically the Goldberg reaction for N-arylation of amides, represents a classical and still relevant approach. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine or amide in the presence of a copper catalyst. wikipedia.org For the synthesis of this compound, this would involve reacting 2-iodobenzamide (B1293540) with 3-bromoaniline or, more commonly, 2-iodobenzoic acid or its corresponding acyl chloride with 3-bromoaniline.

Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, significant progress has been made by introducing chelating ligands, which facilitate the reaction under milder conditions. nih.govproquest.com Ligands like N,N-dimethylglycine and various diamines have been shown to promote the coupling of aryl halides with amides at lower temperatures (90–110 °C) and with catalytic amounts of copper salts, such as copper(I) iodide (CuI). nih.gov The choice of base, typically an inorganic carbonate like potassium carbonate (K2CO3), and a polar aprotic solvent like N,N-dimethylformamide (DMF), is crucial for the reaction's success. nih.gov Aryl iodides are generally more reactive than aryl bromides in these couplings. wikipedia.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Notes |

| CuI | N,N-Dimethylglycine | K₂CO₃ | DMF | 90–110 | Efficient for coupling aryl bromides with various amides. nih.gov |

| CuI | Diamine-type | K₃PO₄ | Dioxane/DMF | 80–110 | Ligands can significantly lower reaction temperatures. proquest.com |

| Copper Powder | None | Various | Nitrobenzene | >210 | Traditional, harsh conditions, often requiring stoichiometric copper. wikipedia.org |

Palladium-Catalyzed C–N Bond Formation: The Buchwald-Hartwig amination is a powerful and versatile alternative for forming C-N bonds. wikipedia.orgcapes.gov.brorganic-chemistry.org This reaction has seen extensive development, with several generations of catalysts enabling the coupling of a vast array of aryl halides and amines under increasingly mild conditions. wikipedia.orglibretexts.org The synthesis of this compound via this method would involve the palladium-catalyzed coupling of 2-iodobenzamide with 3-bromoaniline or an appropriate precursor.

A typical Buchwald-Hartwig catalyst system consists of a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and a phosphine (B1218219) ligand. nih.govrsc.org The choice of ligand is critical to the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. Ligands like Xantphos have proven effective, and their use with soluble organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) allows for homogeneous reaction conditions, which can be advantageous for process scale-up and adaptation to continuous flow systems. chemrxiv.org Common inorganic bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄), with solvents like dioxane or toluene (B28343) being frequently employed. libretexts.org

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Notes |

| Pd₂(dba)₃ / Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 80–120 | A versatile system for a wide range of amides and aryl halides. |

| Pd(OAc)₂ | BrettPhos | K₂CO₃ | t-BuOH | 100 | Particularly effective for primary amines. libretexts.org |

| "XantPhos Pd G3" | Xantphos | DBU | MeCN/Toluene | 140 | Homogeneous conditions suitable for flow chemistry. chemrxiv.org |

Direct amidation can also be achieved by activating the carboxylic acid with a Lewis acid catalyst. This approach avoids the pre-activation of the carboxylic acid to an acyl chloride or anhydride. While a wide range of Lewis acids have been explored for amidation, titanium tetrafluoride (TiF₄) has emerged as a competent catalyst for the direct condensation of carboxylic acids and amines. jimcontent.comnih.gov

The TiF₄-catalyzed protocol involves heating a mixture of the carboxylic acid (e.g., 2-iodobenzoic acid) and the amine (e.g., 3-bromoaniline) with a catalytic amount of TiF₄ in a solvent like refluxing toluene. rsc.orgrsc.orgnih.gov This method is effective for both aromatic and aliphatic acids and amines, affording the corresponding amides in good to excellent yields. rsc.orgnih.gov The proposed mechanism involves the coordination of the titanium catalyst to the carbonyl oxygen of the acid, which enhances its electrophilicity and facilitates nucleophilic attack by the amine. researchgate.net This is followed by dehydration to yield the amide and regenerate the catalyst. researchgate.net Aromatic acids typically require 10 mol% of the catalyst and reaction times of around 24 hours, while aliphatic acids react faster. rsc.orgnih.gov

Synthesis of Structural Analogues Featuring N-(Bromophenyl) and 2-Iodobenzamide Moieties

The synthesis of structural analogues allows for the exploration of structure-activity relationships. Boron-based reagents have been employed in elegant strategies to create functionalized N-aryl amides.

Boron halides, acting as potent Lewis acids, can direct the functionalization of N-aryl amides. nih.gov A notable strategy involves the carbonyl-directed, ortho-selective C-H borylation of an N-aryl amide using boron tribromide (BBr₃). nih.govacs.org This initial step forms a cyclic boracycle intermediate. This intermediate can then participate in a subsequent palladium-catalyzed Suzuki-Miyaura coupling reaction with a suitable partner, such as a benzyl (B1604629) bromide, to install a new group at the ortho position of the N-aryl ring. nih.gov This two-step, one-pot process provides a powerful method for creating structurally diverse diarylmethane amides, which are precursors to valuable pharmaceutical scaffolds. nih.govacs.org

While this specific methodology focuses on functionalizing the N-aryl ring, the principle of using boron Lewis acids like boron trifluoride etherate (BF₃·OEt₂) is well-established for promoting various organic transformations, including cyclizations, esterifications, and rearrangements. thieme-connect.comheyigasglobal.comacs.orgmedcraveonline.comrsc.org Its ability to activate substrates makes it a versatile tool in the synthesis of complex molecular architectures.

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold possesses two distinct and reactive aryl halide handles: an aryl iodide and an aryl bromide. This dual functionality opens up numerous possibilities for subsequent derivatization through transition metal-catalyzed cross-coupling reactions. The differential reactivity of C-I versus C-Br bonds (the C-I bond being more reactive in typical palladium-catalyzed couplings) allows for selective and sequential functionalization.

For instance, the iodine atom could be selectively targeted for a Suzuki, Heck, Sonogashira, or cyanation reaction under carefully controlled palladium-catalyzed conditions, leaving the bromine atom intact for a subsequent, different coupling reaction. nih.gov This stepwise approach enables the synthesis of a wide array of complex, tri-substituted derivatives from a single, common intermediate. The resulting functionalized products could serve as building blocks for pharmaceuticals, agrochemicals, or advanced materials. nsmsi.irmdpi.com

Selective Modification of the Bromophenyl Substituent

Modification of the C-Br bond on the 3-bromophenyl ring in the presence of the more reactive C-I bond is a significant chemical challenge. Achieving selectivity for the less reactive C-Br bond typically requires that the C-I bond has been previously functionalized or involves the use of specialized catalytic systems that can differentiate between the two halogens. However, for the parent compound this compound, most standard palladium-catalyzed reactions would favor reaction at the C-I bond first.

Once the iodo-position is addressed, the remaining bromo-substituent can undergo a variety of well-established cross-coupling reactions. These transformations are fundamental in carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and requires a base to activate the boronic acid. harvard.eduorganic-chemistry.org

Sonogashira Coupling: To introduce an alkyne moiety at the 3-position, the Sonogashira coupling is employed. organic-chemistry.orglibretexts.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. beilstein-journals.orgresearchgate.net Copper-free versions of this reaction have also been developed. ucsb.edu

Buchwald-Hartwig Amination: For the formation of a carbon-nitrogen bond, the Buchwald-Hartwig amination is the method of choice. capes.gov.brnih.gov This reaction couples the aryl bromide with a primary or secondary amine using a palladium catalyst, a suitable phosphine ligand, and a base. nih.govchemspider.com The selection of the ligand is crucial for the reaction's efficiency and scope. nih.gov

Table 1: Representative Palladium-Catalyzed Reactions for Modification of an Aryl Bromide Moiety

| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Base | General Product |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₃PO₄, Na₂CO₃ | Biaryl |

| Sonogashira Coupling | R-C≡CH | Pd(PPh₃)₂Cl₂/CuI | Et₃N, piperidine | Arylalkyne |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃/BINAP or XPhos | NaOtBu, Cs₂CO₃ | Arylamine |

Chemical Transformations at the Iodobenzamide Moiety

The carbon-iodine bond in the 2-iodobenzamide portion of the molecule is the more reactive site for palladium-catalyzed cross-coupling reactions. nih.gov This enhanced reactivity allows for selective functionalization at this position while leaving the C-Br bond intact, provided the reaction conditions are carefully controlled.

Suzuki-Miyaura Coupling: The reaction of this compound with various aryl or vinyl boronic acids can be achieved with high selectivity. libretexts.orgorganic-chemistry.org Using a suitable palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand, new C-C bonds are formed at the 2-position. The general mechanism involves the oxidative addition of the C-I bond to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the product. wikipedia.org

Sonogashira Coupling: The introduction of substituted or terminal alkynes at the 2-position is readily accomplished via Sonogashira coupling. organic-chemistry.orglibretexts.org The higher reactivity of the aryl iodide facilitates the coupling under milder conditions than those typically required for aryl bromides. ucsb.edu This transformation is valuable for the synthesis of precursors to complex heterocyclic systems. The classic conditions involve a palladium catalyst, a copper(I) salt, and an amine base. beilstein-journals.org

Buchwald-Hartwig Amination: Selective amination at the 2-position can be performed using the Buchwald-Hartwig reaction. capes.gov.brnih.gov By choosing appropriate ligands and reaction conditions, various primary and secondary amines can be coupled to the benzamide ring, providing access to a wide range of N-aryl derivatives. The use of bulky, electron-rich phosphine ligands is often critical for achieving high yields. nih.gov

Heck Reaction: The Heck reaction allows for the vinylation of the aryl iodide. odinity.comlibretexts.org This palladium-catalyzed reaction couples this compound with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base. beilstein-journals.orgrsc.org The reaction typically proceeds with high regioselectivity, forming the trans-alkene product. odinity.com

Table 2: Selective Chemical Transformations at the Iodobenzamide Moiety

| Reaction Type | Reagent | Catalyst System | Base | Resulting Structure at 2-Position |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | N-(3-bromophenyl)-[1,1'-biphenyl]-2-carboxamide |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | N-(3-bromophenyl)-2-(phenylethynyl)benzamide |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | N-(3-bromophenyl)-2-(phenylamino)benzamide |

| Heck Reaction | Styrene | Pd(OAc)₂/PPh₃ | Et₃N | (E)-N-(3-bromophenyl)-2-styrylbenzamide |

Scientific Data Unattainable for this compound

A comprehensive search for experimental and computational data on the chemical compound this compound has yielded no specific scientific literature, precluding a detailed analysis of its structural and intermolecular characteristics.

Despite targeted searches for information regarding the single-crystal X-ray diffraction, spectroscopic analysis, computational modeling, and non-covalent interactions of this compound, no peer-reviewed studies or database entries containing this specific information could be located. The requested in-depth article, which was to be structured around advanced structural characterization and intermolecular interaction analysis, cannot be generated without this foundational data.

The planned article was to include a detailed elucidation of the molecule's conformation through diffraction techniques, confirmation of its structure via spectroscopic methods, and computational studies of its architecture and dynamics. Furthermore, a key focus was to be the analysis of non-covalent interactions, including specific hydrogen and halogen bonding phenomena involving the bromine and iodine atoms.

While searches did identify studies on structurally related compounds, such as isomers like 2-iodo-N-(4-bromophenyl)benzamide and other bromo- or iodo-substituted benzamides, the unique substitution pattern of this compound means that data from these related molecules cannot be reliably extrapolated. The precise atomic arrangement and the resulting electronic and steric properties are critical in determining the specific crystallographic parameters, spectroscopic signatures, and the nature and strength of intermolecular forces.

The absence of specific data for this compound in the public domain prevents a scientifically accurate and detailed discussion as outlined. The generation of the requested article would require primary research to synthesize and characterize the compound, including crystallographic and spectroscopic analysis, which is beyond the scope of this request.

Therefore, until such time as scientific data for this compound becomes publicly available, a detailed and authoritative article on its specific chemical and physical properties as requested cannot be produced.

Advanced Structural Characterization and Intermolecular Interaction Analysis

Analysis of Non-Covalent Interactions within Crystalline and Solution States

Aromatic Interactions (e.g., C-H···π, π···π stacking)

A detailed crystallographic analysis of N-(3-bromophenyl)-2-iodobenzamide is essential for a comprehensive understanding of its solid-state architecture. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) or other reviewed scientific literature, the analysis of closely related analogs provides significant insight into the potential aromatic interactions that likely govern its molecular packing. The presence of two phenyl rings, one substituted with bromine and the other with iodine, creates a system rich in electron density, predisposing it to engage in various non-covalent interactions, including C-H···π and π···π stacking.

Detailed Research Findings from Analogous Structures:

C-H···π Interactions:

In related benzanilide (B160483) structures, C-H···π interactions are frequently observed where a C-H bond from one aromatic ring points towards the electron-rich π-face of an adjacent ring. These interactions play a crucial role in linking molecules into more complex one-, two-, or three-dimensional networks. The geometry of these interactions, including the H···π distance and the C-H···(ring centroid) angle, is critical in determining their strength and influence on the crystal packing. For this compound, it is conceivable that C-H bonds from the 3-bromophenyl ring could interact with the π-system of the 2-iodobenzoyl ring, and vice-versa.

π···π Stacking Interactions:

Parallel or offset π···π stacking interactions between the aromatic rings of neighboring molecules are also a common feature in the crystal structures of benzanilides. These interactions are characterized by the inter-planar distance between the aromatic rings and the degree of their offset. In many instances, a parallel-displaced arrangement is favored, which maximizes attractive forces while minimizing steric hindrance. For this compound, the presence of bulky halogen substituents (Br and I) would likely influence the geometry of any π···π stacking, potentially leading to more significant offsets between the stacked rings.

Hypothetical Interaction Parameters:

Based on the analysis of analogous crystal structures, we can hypothesize the types of aromatic interactions that may be present in this compound. The following tables present hypothetical yet plausible geometric parameters for these interactions, derived from published data on similar compounds.

Table 1: Potential C-H···π Interactions in this compound

| Donor (D-H) | Acceptor (A) (Ring Centroid) | D···A (Å) | H···A (Å) | ∠D-H···A (°) |

| C-H (3-bromophenyl) | Centroid (2-iodobenzoyl ring) | ~3.4 - 3.8 | ~2.5 - 2.9 | ~130 - 160 |

| C-H (2-iodobenzoyl) | Centroid (3-bromophenyl ring) | ~3.4 - 3.8 | ~2.5 - 2.9 | ~130 - 160 |

Note: This data is hypothetical and based on values observed in structurally related compounds. The actual parameters can only be confirmed through single-crystal X-ray diffraction analysis of this compound.

Table 2: Potential π···π Stacking Interactions in this compound

| Interacting Rings | Interplanar Distance (Å) | Centroid-to-Centroid Distance (Å) | Slippage Angle (°) |

| (2-iodobenzoyl)···(2-iodobenzoyl) | ~3.3 - 3.6 | ~3.8 - 4.5 | ~15 - 30 |

| (3-bromophenyl)···(3-bromophenyl) | ~3.3 - 3.6 | ~3.8 - 4.5 | ~15 - 30 |

| (2-iodobenzoyl)···(3-bromophenyl) | ~3.4 - 3.7 | ~4.0 - 4.8 | ~20 - 40 |

Note: This data is hypothetical and based on values observed in structurally related compounds. The actual parameters can only be confirmed through single-crystal X-ray diffraction analysis of this compound.

Theoretical and Computational Chemistry Applications

Electronic Structure Calculations and Reactivity Predictions

Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the reactivity of N-(3-bromophenyl)-2-iodobenzamide. These calculations map the electron density distribution across the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the electronegative oxygen and nitrogen atoms of the amide group create a dipole, polarizing the carbonyl bond and influencing the acidity of the N-H proton. The aromatic rings are subject to the electronic effects of the halogen substituents. The iodine atom, in particular, is known to exhibit anisotropic electron distribution, leading to a region of positive electrostatic potential known as a sigma-hole (σ-hole) along the C-I bond axis. researchgate.net This σ-hole makes the iodine atom a potential halogen bond donor, a non-covalent interaction crucial for molecular recognition and crystal engineering. researchgate.net Similarly, the bromine atom can also participate in such interactions.

Hirshfeld surface analysis is a powerful tool derived from electronic structure calculations to visualize and quantify intermolecular interactions in a crystal lattice. For structurally related halogenated compounds, Hirshfeld analysis has revealed the relative contributions of different types of contacts. nih.govresearchgate.netnih.gov By analogy, we can predict the dominant interactions for this compound.

Table 1: Predicted Intermolecular Contact Contributions for this compound via Hirshfeld Surface Analysis (based on analogous compounds)

| Interaction Type | Predicted Contribution (%) | Description |

|---|---|---|

| H···H | ~20-50% | Represents the most significant contribution to the crystal packing, arising from the hydrogen atoms on the phenyl rings. nih.govnih.gov |

| C···H/H···C | ~15-25% | Indicates the presence of C-H···π interactions, where hydrogen atoms interact with the electron clouds of the aromatic rings. nih.govnih.gov |

| Br···H/H···Br | ~12-26% | Significant contacts highlighting the role of the bromine atom in directing crystal packing through hydrogen bonding. researchgate.netnih.gov |

| I···H/H···I | ~15-20% | Expected significant contacts due to the polarizable nature of the iodine atom. researchgate.net |

| C···C | ~6-12% | Suggests the presence of π-π stacking interactions between the aromatic rings. nih.govnih.gov |

| O···H/H···O | ~8-12% | Arises from the amide group's carbonyl oxygen and N-H proton, likely forming N-H···O hydrogen bonds. nih.gov |

Molecular Modeling and Docking Simulations for Interaction Prediction

Molecular modeling and docking are computational techniques used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov These simulations are especially critical in drug discovery for predicting the interaction between a ligand, such as this compound, and a biological target like an enzyme or receptor. rsc.orgresearchgate.net

The process involves generating a three-dimensional conformation of the ligand and placing it into the binding site of the target protein. A scoring function is then used to estimate the binding affinity for numerous possible poses, predicting the most favorable interaction mode. nih.gov For this compound, key interactions would likely involve hydrogen bonding from the amide N-H group, coordination with the carbonyl oxygen, and halogen bonding from the iodine and bromine atoms. nih.govnih.gov Van der Waals forces between the phenyl rings and hydrophobic pockets of the target would also contribute significantly to the binding energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. jocpr.commdpi.com QSAR models are developed to predict the activity of new, untested compounds, thereby saving significant resources in drug discovery and toxicology. nih.govresearchgate.net

To build a QSAR model for a series of analogs of this compound, one would follow these general steps:

Data Set Compilation : A set of molecules with known biological activities (e.g., IC₅₀ values) is collected. mdpi.com

Descriptor Calculation : Various physicochemical properties and structural features (descriptors) are calculated for each molecule. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors (e.g., steric fields, electrostatic potentials). nih.gov

Model Development : Statistical methods like multiple linear regression or machine learning algorithms are used to build a mathematical equation correlating the descriptors with the biological activity. researchgate.net

Validation : The model's predictive power is rigorously tested using internal and external validation sets. nih.govnih.gov

For this compound, relevant descriptors might include hydrophobicity (logP), molecular refractivity, and parameters describing the strength of the halogen bond donor capabilities of the iodine and bromine atoms.

Conformational Analysis and Potential Energy Surface Mapping

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. This compound has rotational freedom primarily around the C-N amide bond and the C-C bonds connecting the phenyl rings to the central amide scaffold.

Energy Framework Calculations for Crystal Packing Interactions

These calculations produce a visual framework where the strength of the interaction is represented by the thickness of cylinders connecting molecular pairs. nih.gov For compounds containing heavy atoms like bromine, studies show that dispersion forces are typically the most significant contributor to the stabilization of the crystal packing, often outweighing electrostatic interactions like hydrogen bonds. nih.govnih.govresearchgate.net This is due to the high polarizability of the electron clouds of the halogen atoms.

Table 2: Predicted Interaction Energy Profile for this compound Crystal (based on analogous brominated compounds)

| Energy Component | Predicted Contribution | Significance in Crystal Packing |

|---|---|---|

| Dispersion Energy | Dominant | Crucial for overall stability due to the presence of polarizable iodine and bromine atoms and aromatic rings. nih.govnih.gov |

| Electrostatic Energy | Moderate | Contributes through specific, directional interactions like N-H···O hydrogen bonds and C-I/C-Br···π halogen bonds. |

| Repulsion Energy | Destabilizing | Represents the energetic cost of bringing molecules too close together. |

| Total Energy | Stabilizing | The net result of attractive (dispersion, electrostatic) and repulsive forces, indicating a stable crystal lattice. nih.gov |

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry can be used to model the reaction mechanism for the synthesis of this compound. A common synthetic route would involve the acylation of 3-bromoaniline (B18343) with 2-iodobenzoyl chloride.

Theoretical calculations can map the entire reaction coordinate, from reactants to products, through the transition state. By calculating the activation energies for different potential pathways, the most likely mechanism can be determined. These studies can elucidate the role of catalysts, solvents, and substituent effects on the reaction rate and yield. For instance, calculations could confirm a nucleophilic acyl substitution mechanism and determine the structure and stability of the tetrahedral intermediate formed during the reaction.

Exploration of Biological Activities and Underlying Mechanisms of Action

Enzyme Inhibition and Modulatory Effects

The benzamide (B126) core and its various substituted forms are known to interact with several enzymes, suggesting that N-(3-bromophenyl)-2-iodobenzamide could exhibit inhibitory or modulatory effects on various enzymatic pathways.

Cyclooxygenase (COX) is a key enzyme in the biosynthesis of prostanoids, which are involved in inflammation. eurekaselect.comstanford.edu There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation. stanford.edu Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov

Research into compounds with structural similarities to this compound has revealed significant COX-2 inhibitory activity. For instance, a series of 7-methoxy indolizine derivatives, considered bioisosteres of indomethacin, were synthesized and evaluated for COX-2 inhibition. nih.gov Within this series, diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate (5a) demonstrated promising COX-2 inhibitory activity with an IC₅₀ of 5.84 µM, which was more potent than the standard drug indomethacin (IC₅₀ = 6.84 µM). nih.gov Molecular modeling studies of these indolizines suggested that hydrophobic interactions were the primary contributors to their COX-2 inhibition. nih.gov

Furthermore, studies on 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamide derivatives have also identified potent and selective COX-2 inhibitors. nih.gov One compound, 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide, showed an IC₅₀ for COX-2 of 0.74 µM with a high selectivity index of 114.5, surpassing the activity of celecoxib. nih.gov

Table 1: COX-2 Inhibition by Related Compounds

| Compound | IC₅₀ (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | 5.84 | Not Reported |

| 4-(3-carboxy-4-hydroxy-benzylideneamino)benzenesulfonamide | 0.74 | 114.5 |

| Indomethacin (Reference) | 6.84 | Not Reported |

| Celecoxib (Reference) | Not Reported | >303 rsc.org |

This table presents the COX-2 inhibitory activities of compounds structurally related to this compound.

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that plays a crucial role in tryptophan catabolism and is implicated in the suppression of the immune system, particularly in the context of cancer. nih.govnih.gov IDO is upregulated in many cancers and is associated with a poor prognosis. nih.gov Inhibition of IDO is therefore a promising strategy in cancer immunotherapy. nih.govnih.gov

While not benzamides, thiophene-2-carboximidamides, which share some structural features with the title compound, have been investigated as inhibitors of nitric oxide synthase, and related amidine-containing compounds are known to interact with enzymes. For instance, exiguanine A, an alkaloid, is a potent natural IDO inhibitor with a Ki of 41 nM. frontiersin.org The development of small molecule inhibitors of IDO1, such as epacadostat and navoximod, has reached clinical trials. nih.gov These inhibitors have shown limited activity on their own but can enhance the efficacy of chemotherapy and immune checkpoint inhibitors. nih.gov

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family and plays a critical role in regulating cell proliferation, survival, and migration. mdpi.comnih.gov Aberrant activation of EGFR is a hallmark of many cancers, making it a key target for cancer therapy. mdpi.commdedge.com

Salicylanilides, which are structurally related to benzamides, have been identified as potent and selective inhibitors of EGFR tyrosine kinase. nih.gov A pharmacophore model suggested that the salicylic acid function could act as a replacement for the pyrimidine ring found in other EGFR inhibitors. nih.gov A series of synthesized salicylanilides demonstrated significant inhibitory activity against EGFR, with some compounds exhibiting IC₅₀ values in the nanomolar range (23-71 nM). nih.gov First-generation EGFR tyrosine kinase inhibitors, such as gefitinib and erlotinib, act by reversibly binding to the ATP-binding site of the kinase domain. mdpi.comdundee.ac.uk

Topoisomerase I is an essential enzyme involved in DNA replication and transcription, making it a well-established target for cancer chemotherapy. grantome.commdpi.com The 2-iodobenzamide (B1293540) moiety is a key precursor in the synthesis of indenoisoquinolines, a class of potent topoisomerase I inhibitors. grantome.com These compounds are of significant interest as they are not susceptible to the same pharmacokinetic limitations as camptothecin-based drugs. nih.gov

Indenoisoquinolines have been shown to stabilize the topoisomerase I-DNA cleavage complex more effectively than camptothecin. nih.gov The addition of an aminoalkyl side chain to the indenoisoquinoline structure has been shown to dramatically increase both topoisomerase I inhibitory activity and in vitro anticancer activity. grantome.com This enhancement is attributed to improved cellular uptake and stabilization of the drug-enzyme-DNA complex through ionic bonding. grantome.com Furthermore, some indenoisoquinoline derivatives have demonstrated anti-angiogenesis properties by affecting the HIF signaling pathway. nih.gov A novel copper(II) indenoisoquinoline complex, WN198, was found to inhibit topoisomerase I in a dose-dependent manner starting at 1 μM. mdpi.com

Table 2: Topoisomerase I Inhibition by Related Indenoisoquinolines

| Compound | Starting Inhibitory Concentration (µM) |

| WN191 | 2 |

| WN198 (Copper Complex) | 1 |

This table shows the starting concentrations at which related indenoisoquinoline compounds begin to inhibit topoisomerase I activity.

Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thromboembolic disorders. nih.govdrugs.com Direct factor Xa inhibitors, such as rivaroxaban and apixaban, are widely used oral anticoagulants. nih.govwikipedia.org

Benzamide and benzamidine scaffolds have been extensively explored for the development of Factor Xa inhibitors. nih.gov Early research on thrombin inhibitors revealed that some benzamidines also possessed moderate Factor Xa inhibitory activity. nih.gov Subsequent structural modifications, such as creating molecular asymmetry and replacing strongly basic groups, led to compounds with improved activity, selectivity, and oral bioavailability. nih.gov

Receptor Binding Profile Analysis (e.g., Sigma Receptor Binding Affinity)

Sigma receptors, classified into σ₁ and σ₂ subtypes, are intracellular chaperone proteins that have been implicated in a variety of neurological and psychiatric disorders, as well as in cancer. rsc.org

N-substituted benzamides are a well-known class of ligands for sigma receptors. The affinity of these compounds for sigma receptors can be modulated by the nature and position of substituents on the phenyl rings. For example, a study of novel benzamide derivatives showed that a chloro-substituted compound (compound 3) had a high affinity for the σ₁ receptor (Ki = 1.7 nM) and a high selectivity over the σ₂ receptor (S2R/S1R = 241). nih.gov In contrast, a nitro-substituted compound (compound 7) displayed lower affinity (Ki = 110 nM) and selectivity (S2R/S1R = 59). nih.gov Generally, an ionizable nitrogen atom is considered an important pharmacophoric element for high-affinity binding to the σ₁ receptor. nih.gov

Table 3: Sigma-1 Receptor Binding Affinities of Related Benzamides

| Compound | Ki (nM) for σ₁ Receptor | Selectivity (S2R/S1R) |

| Compound 1 (Lead) | 3.2 | 190 |

| Compound 2 | 0.6 | 331 |

| Compound 3 (p-chloro) | 1.7 | 241 |

| Compound 6 (cyano) | 5.6 | 289 |

| Compound 7 (nitro) | 110 | 59 |

This table illustrates the sigma-1 receptor binding affinities and selectivities of various structurally related benzamide compounds.

Mechanistic Investigations of Antiproliferative and Antimicrobial Actions

The biological activities of halogenated benzamides, including this compound, are underpinned by specific molecular mechanisms that disrupt essential cellular processes in both cancer cells and microbial pathogens. Research has focused on two primary modes of action: the disruption of cellular energy homeostasis through proton gradient dissipation and the interruption of cell division by interfering with microtubule dynamics.

Certain halogenated benzamides function as protonophores, molecules that can transport protons across biological membranes. This action collapses the crucial electrochemical proton gradients across mitochondrial and bacterial cell membranes, which are essential for generating ATP, the cell's primary energy currency. This mechanism, often referred to as proton shuttling, involves the compound picking up a proton on one side of the membrane, diffusing across, and releasing the proton on the other side, thereby short-circuiting the cell's energy production machinery.

The dissipation of the proton motive force effectively uncouples oxidative phosphorylation, leading to a rapid depletion of cellular ATP. This energy crisis triggers downstream events, including the cessation of vital cellular activities and, ultimately, cell death. This mechanism is a key contributor to the broad-spectrum antimicrobial and antiproliferative effects observed in this class of compounds. The efficiency of this process is often linked to the lipophilicity and specific electronic properties conferred by the halogen substituents on the benzamide scaffold.

A significant mechanism underlying the antiproliferative activity of many benzamide derivatives is their ability to interfere with the dynamics of microtubule assembly. nih.govresearchgate.net Microtubules are critical components of the cytoskeleton and form the mitotic spindle, which is essential for segregating chromosomes during cell division (mitosis). researchgate.net

Compounds that disrupt tubulin polymerization can act in two ways: by inhibiting the assembly of tubulin subunits into microtubules or by preventing the disassembly of already formed microtubules. mdpi.com In either case, the disruption of these dynamics activates the spindle assembly checkpoint, a crucial cellular safeguard that halts the cell cycle, typically at the G2/M phase, to prevent improper chromosome segregation. researchgate.netmdpi.com Prolonged arrest in mitosis can trigger apoptosis (programmed cell death), which is a primary goal of many anticancer therapies. nih.gov

Several studies on benzamide analogues have confirmed their role as antimitotic agents that cause cell cycle arrest. nih.govnih.gov For instance, research on related benzamide structures shows a significant, concentration-dependent increase in the population of cancer cells in the G2/M phase following treatment. mdpi.com This cell cycle arrest is a direct consequence of the compound's interaction with the tubulin system, preventing the formation of a functional mitotic spindle and thereby inhibiting cell proliferation. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies for Halogenated Benzamide Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold by identifying how specific structural modifications influence biological activity. researchgate.netmdpi.com For halogenated benzamides, SAR investigations have provided valuable insights into the roles of the type, position, and number of halogen substituents on their antiproliferative and antimicrobial efficacy. nih.govnih.gov

Research has consistently shown that the presence and nature of halogen atoms on the benzamide rings are critical determinants of activity. mdpi.comnih.gov For example, in a series of 2-{[2E]-3-phenylpropenamido}benzamides, the most potent antiproliferative activity was observed when the benzamide moiety was substituted at the 5-position with an iodine atom. nih.gov This highlights the significance of both the type of halogen (iodine) and its specific location on the phenyl ring.

The following table summarizes findings from SAR studies on various benzamide analogues, illustrating the impact of different substituents on their antiproliferative activity against specific cancer cell lines.

| Compound Series | Key Structural Feature | Observed Activity | Reference Cell Line |

| Bis-Benzamides | N-terminal nitro group | Essential for antiproliferative activity | LNCaP (Prostate Cancer) |

| 2-{[2E]-3-phenylpropenamido}benzamides | Iodine at 5-position of benzamide | Highest antiproliferative activity | K562 (Leukemia) |

| 3-(2'-bromopropionylamino)-benzamides | Varies | Potent cytotoxicity observed in several compounds | Molt-3 (Leukemia) |

| Benzimidazolylbenzenesulfonamides | Nitro group on benzimidazole ring | Significantly increased potency | MRSA, B. subtilis |

These studies demonstrate that a systematic modification of the halogenation pattern and other functional groups on the benzamide scaffold is a viable strategy for developing analogues with enhanced potency and selectivity. nih.govmdpi.commdpi.com The insights gained from SAR are instrumental in guiding the rational design of next-generation antiproliferative and antimicrobial agents based on the this compound structure.

Applications in Chemical Synthesis and Advanced Materials

Utility as Key Synthetic Precursors for Diverse Heterocyclic Systems

The reactivity of the carbon-iodine and carbon-bromine bonds in N-(3-bromophenyl)-2-iodobenzamide can be selectively harnessed in various metal-catalyzed cross-coupling reactions. This differential reactivity is fundamental to its role as a key building block for a range of heterocyclic frameworks, many of which are of significant interest in medicinal chemistry and materials science.

Synthesis of Quinazolinone Derivatives

Quinazolinone and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities. The this compound scaffold provides a direct route to substituted quinazolinones. A notable method involves a copper-catalyzed domino reaction between N-substituted 2-iodobenzamides and enaminones. nih.govrsc.org This cascade process proceeds through an initial Ullmann-type coupling, followed by a Michael addition and a retro-Mannich reaction to furnish the quinazolinone core. nih.govrsc.org The reaction conditions can be tuned, and in some cases, proceed without the need for external ligands, offering a straightforward and efficient synthesis of these valuable heterocycles. nih.govrsc.org

Table 1: Synthesis of Quinazolinone Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Key Transformations | Product Class |

|---|

Formation of Indenoisoquinoline Frameworks

Indenoisoquinolines are a class of fused heterocyclic compounds, with some derivatives showing promise as topoisomerase I inhibitors for cancer therapy. The synthesis of the indenoisoquinoline framework can be achieved starting from 2-iodobenzamide (B1293540) derivatives. A concise and efficient one-pot copper(II)-catalyzed tandem reaction has been developed for the synthesis of indenoisoquinoline derivatives from 2-iodobenzamides and 1,3-indanedione derivatives. This methodology demonstrates the utility of the 2-iodobenzamide core in constructing complex, polycyclic systems with significant biological potential.

Preparation of Phthalimide (B116566) Scaffolds

Phthalimides are an important class of compounds with a wide range of applications, from being key intermediates in the Gabriel synthesis of primary amines to exhibiting a variety of biological activities. The preparation of N-substituted phthalimides from this compound can be accomplished through a palladium-catalyzed carbonylative cyclization. nih.gov In this reaction, carbon monoxide is introduced to form the second carbonyl group of the phthalimide ring. The process involves the palladium-catalyzed insertion of CO and subsequent intramolecular cyclization to yield the desired phthalimide scaffold. This method provides a powerful tool for the synthesis of a diverse library of phthalimide derivatives. nih.gov

Construction of Isoindolinone Derivatives

Isoindolinone derivatives are another class of heterocyclic compounds with a range of biological activities. This compound serves as an excellent starting material for the synthesis of substituted isoindolinones. A copper-catalyzed reaction between 2-iodobenzamide derivatives and 2-alkynylanilines can afford isoindolinone structures. rsc.org This transformation highlights the versatility of the 2-iodobenzamide precursor in reactions involving C-N bond formation and cyclization.

Table 2: Synthesis of Isoindolinone Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product Class |

|---|

Generation of Benzannulated Triazole Systems (e.g., Benzotriazinones)

Benzotriazinones are a class of benzannulated triazole systems with applications in medicinal chemistry. While a direct, one-step synthesis from this compound is not prominently reported, a plausible synthetic route can be envisioned. This would likely involve the conversion of the 2-iodo group into a hydrazine (B178648) functionality. This transformation could potentially be achieved through a Buchwald-Hartwig amination with a protected hydrazine, followed by deprotection. The resulting 2-hydrazinobenzamide intermediate could then undergo cyclization with a suitable one-carbon source, such as a phosgene (B1210022) equivalent or an orthoester, to form the benzotriazinone ring. The bromine atom on the N-phenyl ring would remain available for further functionalization.

Development of Fluorescent Molecular Probes from Benzamide (B126) Derivatives

Fluorescent molecular probes are indispensable tools in biomedical research and diagnostics, enabling the visualization of biological processes in real-time. The benzamide scaffold can be a core component of such probes. The fluorescence properties of substituted benzamides can be modulated by the nature and position of substituents on the aromatic rings. nih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in its absorption and emission spectra. nih.gov

The this compound molecule, with its two halogen atoms, provides a platform for the synthesis of novel fluorescent probes. The bromine and iodine atoms can be replaced through various cross-coupling reactions with fluorogenic moieties or groups that modulate the electronic properties of the benzamide core. For example, a Suzuki or Sonogashira coupling at the bromine or iodine position could introduce a conjugated system, extending the π-electron network and shifting the fluorescence to longer wavelengths. The inherent modularity of this precursor allows for the systematic tuning of the photophysical properties to design probes with specific excitation and emission profiles suitable for various imaging applications.

Development of Advanced Catalysts and Reagents

The strategic placement of both an iodine and a bromine atom on the aromatic rings of this compound, coupled with the amide linkage, makes it a versatile precursor for the development of sophisticated catalysts and reagents. Its utility is particularly notable in the fields of hypervalent iodine chemistry and halogen-bond catalysis.

Application in Hypervalent Iodine Chemistry for Oxidative Transformations

This compound serves as a key precursor for generating hypervalent iodine(III) reagents, which are valued for their low toxicity and exceptional reactivity in a wide array of oxidative transformations. nih.govprinceton.edu The iodine atom in the 2-iodobenzamide moiety can be readily oxidized from its standard monovalent state to a hypervalent iodine(III) or iodine(V) state. This transformation is typically achieved using strong oxidizing agents like peracids (e.g., m-chloroperoxybenzoic acid), Oxone, or through electrochemical methods such as anodic oxidation. nih.govorganic-chemistry.org

Once oxidized, the resulting hypervalent iodine species can be employed in numerous synthetic applications. These reagents are known to mediate a variety of oxidative transformations, including:

Oxidative Cyclizations: The in-situ generated hypervalent iodine catalyst can facilitate the intramolecular cyclization of various substrates. For instance, it can catalyze the oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to produce polycyclic isoxazole (B147169) derivatives. researchgate.net

Hofmann Rearrangement: In the presence of an oxidant like Oxone, iodoarenes can catalyze the Hofmann rearrangement of carboxamides to the corresponding carbamates. organic-chemistry.org

Oxidative Desulfurization: Hypervalent iodine reagents are effective in promoting the conversion of thioureas into carbodiimides and in the synthesis of oxadiazoles (B1248032) and thiadiazoles from thio-amide precursors. organic-chemistry.org

The reactivity of these iodine(III) compounds stems from the linear three-center, four-electron (3c-4e) bond, which makes the iodine atom highly electrophilic and the attached ligands excellent leaving groups. princeton.edu The this compound precursor allows for the generation of cyclic hypervalent iodine reagents, such as benziodoxolones. These cyclic structures often exhibit enhanced stability and unique reactivity compared to their acyclic counterparts. researchgate.net The presence of the amide group ortho to the iodine atom facilitates the formation of a five-membered ring in the hypervalent species, influencing its catalytic properties.

| Oxidative Transformation | Role of Hypervalent Iodine Reagent | Typical Substrates | Products |

| Oxidative Cycloaddition | Catalyst | Alkyne-tethered aldoximes | Polycyclic isoxazoles |

| Hofmann Rearrangement | Catalyst | Carboxamides | Carbamates |

| Oxidative Desulfurization | Reagent/Catalyst | Thioureas, Thio-amides | Carbodiimides, Oxadiazoles |

Halogen-Bond Catalysis

The concept of halogen bonding, a non-covalent interaction between an electrophilic halogen atom (the halogen-bond donor) and a Lewis base, has emerged as a powerful tool in catalysis. ruhr-uni-bochum.de Hypervalent iodine(III) compounds, particularly cyclic iodonium (B1229267) salts, have been identified as exceptionally potent halogen-bond donors. ruhr-uni-bochum.debeilstein-journals.org

This compound can be converted into a cyclic iodolium salt. This transformation creates a highly electrophilic region, or σ-hole, on the iodine atom, making it a strong Lewis acidic center capable of activating substrates through halogen bonding. This activation strategy is analogous to hydrogen bonding but offers distinct advantages, including greater directionality and tunability. ruhr-uni-bochum.de

In the context of catalysis, these iodolium salts can activate Lewis-basic substrates, such as carbonyls or halides, for various transformations. For example, diaryliodonium(III) salts have been successfully employed as activators in gold-catalyzed reactions, such as the cyclization of propargyl amides. beilstein-journals.org The iodolium salt acts as a halogen-bond donor to activate the gold(I) complex, enhancing its catalytic activity. The catalytic performance of these systems has been shown to be superior to other halogen-bond donors in certain benchmark reactions. beilstein-journals.org The development of this compound into a chiral hypervalent iodine catalyst could pave the way for enantioselective transformations driven by halogen bonding. researchgate.net

Exploration in Agrochemistry and Crop Protection (e.g., Fungicidal Activity of Related Analogues)

The structural motifs present in this compound, specifically the halogenated phenyl amide core, are of significant interest in the field of agrochemistry. While direct studies on the fungicidal activity of this exact compound are not prominent, research on closely related analogues demonstrates the potential of this chemical class for crop protection.

A key area of exploration is the development of fungicides. Many commercial fungicides are amide derivatives, and the introduction of halogens into their structure is a common strategy to enhance efficacy and metabolic stability. mdpi.com Research has shown that the N-phenyl ring's substitution pattern critically impacts antifungal activity. mdpi.com

A study on a series of N'-(3-bromophenyl) acetohydrazide derivatives revealed that compounds containing the N-(3-bromophenyl) moiety exhibit promising antifungal properties. semanticscholar.orgresearchgate.net Specifically, several analogues in this series showed good activity against various fungal strains when compared to the commercial fungicide Ketoconazole. semanticscholar.orgresearchgate.net Although structurally different from this compound, these findings highlight the favorable contribution of the 3-bromophenyl amide fragment to bioactivity.

Furthermore, structure-activity relationship studies on other classes of fungicides, such as mandelamide analogues, have shown that N-aryl amides are a cornerstone for potent oomyceticides, effective against devastating plant diseases like late blight and downy mildew. nih.gov The fungicidal activity of N-aryl carbamates is also well-documented, with di-halogenated N-aryl carbamates, such as 2,3-dichloro and 2,4-dichloro derivatives, showing excellent results. mdpi.com This suggests that the di-halogenated structure of this compound is a promising feature for potential fungicidal action.

The data from related analogues suggests that derivatives of this compound could be valuable candidates for new agrochemical development.

| Compound Class | Structural Feature of Interest | Observed Agro-related Activity | Reference |

| N'-(3-Bromophenyl) Acetohydrazides | N-(3-bromophenyl) amide | Antifungal activity | semanticscholar.orgresearchgate.net |

| Mandelamide Analogues | N-aryl amide | Oomyceticidal activity (anti-Phytophthora) | nih.gov |

| Di-halogenated N-aryl Carbamates | Halogenated N-phenyl ring | Promising antifungal activity | mdpi.com |

Q & A

Q. What are the standard synthetic routes for N-(3-bromophenyl)-2-iodobenzamide, and how are intermediates characterized?

Answer: A common approach involves palladium-catalyzed cross-coupling reactions. For example, describes a two-step synthesis of structurally similar compounds:

Coupling Reaction : Use PdCl₂(PPh₃)₂ and CuI in acetonitrile to catalyze reactions between aryl halides and propargylamines.

Hydrolysis and Purification : Treat intermediates with KOH in methanol/water, followed by acid-base workup and column chromatography.

Characterization :

Q. How can researchers validate the purity and structural integrity of this compound?

Answer:

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental Analysis : Verify C, H, N, Br, and I percentages within ±0.4% of theoretical values.

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm regiochemistry, as demonstrated in for a bromophenyl carboxamide analog.

Reference :

Advanced Research Questions

Q. How can conflicting NMR data arising from rotational isomers (atropisomers) in this compound be resolved?

Answer:

- Variable Temperature (VT) NMR : Conduct experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks caused by restricted rotation around the amide bond.

- DFT Calculations : Model energy barriers for rotation to predict isomer populations.

- Crystallographic Validation : Compare experimental X-ray data ( ) with NMR-derived structures to confirm dominant conformers.

Reference :

Q. What strategies optimize regioselectivity in Ullmann-type coupling reactions for introducing iodine/bromine substituents?

Answer:

- Catalyst Tuning : Use Pd/Cu bimetallic systems ( ) with ligands like PPh₃ to stabilize intermediates.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance iodine activation.

- Substrate Design : Electron-withdrawing groups (e.g., -NO₂) on the aryl ring direct coupling to the para position.

Data Table :

| Catalyst System | Solvent | Yield (%) | Regioselectivity (para:meta) |

|---|---|---|---|

| PdCl₂(PPh₃)₂/CuI | MeCN | 78 | 85:15 |

| Pd(OAc)₂/XPhos | DMF | 92 | 93:7 |

| Reference : |

Q. How do steric and electronic effects influence the biological activity of this compound derivatives?

Answer:

- Steric Effects : Bulky substituents (e.g., 2-iodo vs. 2-bromo) reduce binding affinity to target proteins.

- Electronic Effects : Electron-deficient aryl rings (due to Br/I) enhance interactions with nucleophilic residues (e.g., cysteine thiols).

- Case Study : highlights antimicrobial activity in brominated ketones, suggesting halogen electronegativity modulates bioactivity.

Reference :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for similar coupling reactions?

Answer:

- Parameter Screening : Systematically vary catalyst loading (1–5 mol%), temperature (25–80°C), and reaction time (12–48 hrs).

- Byproduct Identification : Use LC-MS to detect side products (e.g., dehalogenated species).

- Reproducibility : Cross-validate protocols using inert atmosphere (N₂/Ar) to prevent catalyst oxidation, as in .

Reference :

Methodological Recommendations

- Synthetic Protocols : Prioritize Pd/Cu systems for scalability and reproducibility.

- Characterization : Combine NMR, HRMS, and crystallography for unambiguous structural confirmation.

- Advanced Studies : Employ computational modeling (DFT, MD simulations) to predict reactivity and bioactivity.

Note : Avoid commercial sources like BenchChem ( ) and prioritize peer-reviewed journals and databases (PubChem, CAS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.